4-(Cyclopropylmethoxy)aniline hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
4-(Cyclopropylmethoxy)aniline hydrochloride (C₁₀H₁₄ClNO) features a para-substituted aniline core modified by a cyclopropylmethoxy group and a hydrochloride counterion. The molecular structure comprises three distinct regions:
- Aromatic ring : The benzene core adopts a planar geometry, with bond lengths of approximately 1.39 Å for C–C bonds and 1.40 Å for C–N bonds in the aniline moiety.
- Cyclopropylmethoxy substituent : The cyclopropane ring introduces angular strain, with C–C bond lengths of 1.50–1.52 Å and C–O–C bond angles of 112°–115°, as observed in related alkoxy-aniline derivatives.
- Hydrochloride salt : Protonation of the aniline nitrogen creates an ammonium center (N–H bond length: 1.02–1.04 Å), which forms ionic interactions with the chloride ion (Cl⁻···H–N distance: 1.68–1.72 Å).
Crystallographic studies reveal a monoclinic lattice system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, and β = 97.6°. The cyclopropyl group adopts a staggered conformation relative to the methoxy oxygen, minimizing steric clashes with the aromatic ring.
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name This compound derives from:
- Positional numbering : The cyclopropylmethoxy group occupies the para position (C4) of the aniline ring.
- Substituent hierarchy : The methoxy bridge (-O-) connects the cyclopropane methyl group to the aromatic system.
Isomeric variants include:
The para configuration maximizes resonance stabilization between the electron-donating methoxy group and the ammonium center, distinguishing it from ortho/meta isomers that exhibit reduced conjugation efficiency.
Comparative Analysis with Related Aniline Derivatives
Key structural differences among analogous compounds:
The cyclopropylmethoxy group increases hydrophobicity (LogP = 1.82) compared to unsubstituted anilinium chloride (LogP = 1.12), while maintaining better solubility than bulkier analogs like 4-(perfluoropropan-2-yl) derivatives.
Hydrogen Bonding Patterns and Crystal Packing Behavior
The crystal lattice stabilizes through three interaction types:
- Ion-dipole interactions : The ammonium group (N–H⁺) forms three N–H···Cl⁻ bonds (2.85–3.10 Å) with adjacent chloride ions.
- Van der Waals forces : Cyclopropane rings engage in edge-to-face contacts (3.30–3.50 Å) with aromatic systems of neighboring molecules.
- C–H···O interactions : Methoxy oxygen atoms accept weak hydrogen bonds from aromatic C–H groups (2.70–2.90 Å).
Properties
IUPAC Name |
4-(cyclopropylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMPZGMCJJZHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
4-(Cyclopropylmethoxy)aniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown:
- Receptor Binding : High affinity for multiple receptors due to the presence of bioactive aromatic structures.
- Electrophilic Substitution : The compound may undergo electrophilic substitution reactions owing to the delocalization of π-electrons in its structure, enhancing its reactivity and potential biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Antiviral Properties : Investigated for potential antiviral effects.
- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory pathways.
- Anticancer Activity : Some studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer effects of this compound in various cancer cell lines, including HeLa and CEM cells. The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating potent activity against these cell lines. The mechanism involved cell cycle arrest and increased apoptosis, similar to other compounds with analogous structures .
Table 2: IC50 Values in Different Cell Lines
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development Intermediates
4-(Cyclopropylmethoxy)aniline hydrochloride serves as a key intermediate in the synthesis of several pharmaceutical compounds. For instance, it is involved in the preparation of selective phosphodiesterase 4 (PDE4) inhibitors, which are crucial for treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions . The compound's structure allows for modifications that enhance biological activity and selectivity.
1.2 Pharmacological Properties
Research indicates that derivatives of 4-(cyclopropylmethoxy)aniline exhibit significant pharmacological activities. For example, compounds derived from it have shown potential as mitochondrial uncouplers, which can be beneficial in treating metabolic disorders such as nonalcoholic steatohepatitis (NASH) . The ability to modulate mitochondrial function positions these compounds as promising candidates for further development.
Organic Synthesis
2.1 Synthetic Routes
The synthesis of this compound can be achieved through various methods, including Grignard reactions and etherification processes. A notable synthetic route involves using p-chlorophenol as a starting material, which undergoes a series of reactions to yield high purity and yield . This efficiency is critical for industrial applications where cost-effectiveness and scalability are paramount.
2.2 Applications in Material Science
Beyond pharmaceuticals, this compound is being explored for its utility in creating functional materials. Its properties allow it to serve as a building block for polymers or coatings with specific characteristics, such as enhanced thermal stability or chemical resistance.
Biochemical Applications
3.1 Buffering Agent
this compound is utilized as an organic buffer in various biochemical assays and experiments. Its ability to maintain pH stability makes it valuable in biological research settings where precise conditions are necessary .
3.2 Antimicrobial Activity
Emerging studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents . Given the increasing resistance to existing drugs, this area warrants further investigation.
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group and aromatic ring undergo oxidation under controlled conditions:
Mechanistic Insight :
Oxidation of the –NH₂ group generates nitro intermediates, which further react to form quinones or azobenzenes depending on the oxidizing agent . The cyclopropylmethoxy group stabilizes transition states through steric hindrance, slowing over-oxidation .
Reduction Reactions
The nitro group (if present in derivatives) and aromatic system participate in reduction:
| Reagent/Conditions | Product Formed | Yield | Source |
|---|---|---|---|
| H₂/Pd-C (ethanol) | Cyclohexylamine derivative | 78–85% | |
| NaBH₄/NiCl₂ | Secondary amine derivatives | 62% | |
| LiAlH₄ (THF, 0°C) | N-Alkylated products | 55–60% |
Key Applications :
Catalytic hydrogenation selectively reduces nitro groups to amines while preserving the cyclopropylmethoxy moiety . LiAlH₄ facilitates N-alkylation when reacted with carbonyl compounds .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at specific positions:
Electrophilic Aromatic Substitution
| Reagent/Conditions | Position Substituted | Product | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | Meta to –OCH₂C₃H₅ | 3-Nitro derivative | |
| Cl₂/FeCl₃ | Ortho to –NH₂ | 2-Chloro derivative |
Nucleophilic Substitution
| Reagent/Conditions | Leaving Group Replaced | Product | Source |
|---|---|---|---|
| NaOCH₃/DMF | –Cl (if present) | Methoxy-substituted derivative | |
| KOtBu/THF | –Br (if present) | tert-Butoxy analogs |
Steric Effects :
The cyclopropylmethoxy group directs electrophiles to the meta position due to its bulky nature, while the –NH₂ group activates the ortho/para positions .
Degradation Pathways
Stability studies reveal two primary pathways:
-
Acidic Hydrolysis :
–OCH₂C₃H₅ cleaves in HCl/EtOH, yielding 4-aminophenol and cyclopropanemethanol . -
Photodegradation :
UV exposure generates radical intermediates, leading to dimerization products .
Comparative Reactivity
The cyclopropylmethoxy group confers distinct reactivity versus other alkoxy substituents:
| Property | Cyclopropylmethoxy | Methoxy | Ethoxy |
|---|---|---|---|
| Steric Bulk | High | Low | Moderate |
| Electronic Effects | Moderate EDG* | Strong EDG | Moderate EDG |
| Oxidation Resistance | 94% retained | 72% retained | 68% retained |
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Complexity: The cyclopropylmethoxy group in this compound provides steric bulk and electronic effects distinct from simpler substituents like cyclopropyl () or trifluoromethyl ().
- Synthetic Accessibility : Compounds with direct cyclopropane attachments (e.g., 4-cyclopropylaniline) are simpler to synthesize, while oxadiazole-containing derivatives require multi-step heterocyclic chemistry (). Betaxolol’s synthesis () highlights the pharmaceutical utility of cyclopropylmethoxy groups in β-blockers.
- Discontinued compounds () suggest challenges in scalability or efficacy.
Research Findings and Data
Physicochemical Properties
- Purity : The oxadiazole derivative () is reported at 95% purity, while commercial 4-(trifluoromethyl)aniline hydrochloride () is listed at 97%. Variability in purity impacts reproducibility in synthetic workflows.
- Thermal Stability : Betaxolol hydrochloride’s melting point is unspecified in evidence, but its pharmacological use implies stability under physiological conditions ().
Pharmacological Relevance
- Betaxolol Hydrochloride : Demonstrates β1-selectivity (cardioselectivity), reducing cardiac side effects in hypertension treatment (). Its structure-activity relationship (SAR) emphasizes the importance of the cyclopropylmethoxyethyl chain for receptor binding.
Preparation Methods
Preparation of the Cyclopropylmethyl Intermediate
a. Cyclopropanation of an Appropriate Precursor
The core step involves cyclopropanation of an alkene precursor, typically via the Simmons-Smith reaction , which employs diethyl zinc and iodine or zinc-copper couple:
Alkene + Diethyl zinc + Iodine → Cyclopropane derivative
This method is highly selective and yields cyclopropane rings with high efficiency. For example, starting from an aryl or alkyl precursor with a suitable leaving group, the cyclopropyl ring is introduced at the desired position.
- Furukawa's method utilizing diethyl zinc in hexane is frequently referenced for cyclopropanation, producing high yields and stereoselectivity.
Introduction of the Methoxy Group
b. Nucleophilic Substitution with Cyclopropylmethyl Halide
The cyclopropylmethyl halide (preferably bromide or chloride) reacts with phenolic or aromatic precursors bearing hydroxyl groups:
Cyclopropylmethyl halide + Phenol derivative → Cyclopropylmethoxy derivative
Bases such as potassium tert-butoxide or sodium hydride are employed to deprotonate the phenol, facilitating nucleophilic substitution. The solvent typically used includes dimethylformamide (DMF) or tetrahydrofuran (THF) .
- The process is adapted from standard Williamson ether synthesis, optimized for cyclopropylmethyl groups to prevent ring opening or rearrangement.
Amination to Form Aniline Derivative
a. Reduction or Direct Amination
The aromatic cyclopropylmethoxy precursor undergoes nitration followed by reduction to form the aniline derivative:
Nitro derivative → Aniline via catalytic hydrogenation
Catalysts such as Raney Nickel or palladium on carbon (Pd-C) are used under hydrogen atmosphere to reduce nitro groups efficiently.
- Catalytic hydrogenation is preferred for its selectivity and mild conditions, ensuring the cyclopropyl ring remains intact.
Formation of the Hydrochloride Salt
a. Acidification and Salt Formation
The free base 4-(Cyclopropylmethoxy)aniline is converted into its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or concentrated hydrochloric acid in a suitable solvent:
Aniline base + HCl (gas or concentrated solution) → Hydrochloride salt
Common solvents include toluene , cyclohexane , or diisopropyl ether . These solvents facilitate the precipitation of the salt, which is then filtered, washed, and dried.
- Patent literature indicates that using diisopropyl ether or toluene enhances purity and yield of the hydrochloride salt.
Summary of the Overall Process
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Cyclopropanation | Diethyl zinc + iodine, in hexane | High stereoselectivity |
| 2 | Ether formation | Cyclopropylmethyl halide + phenol derivative + potassium tert-butoxide | Williamson ether synthesis |
| 3 | Nitration & reduction | Nitration reagents + catalytic hydrogenation | Produces aniline derivative |
| 4 | Salt formation | HCl in diisopropyl ether or toluene | Isolated as hydrochloride salt |
Research Findings and Data
- The process emphasizes stability of the cyclopropyl ring during synthesis, with careful control of reaction conditions to prevent ring opening.
- The purity of the final hydrochloride salt is improved via recrystallization from suitable solvents.
- Patent literature reports yields ranging from 60-85% depending on the specific steps and purification techniques employed.
Additional Considerations
- Enantiomeric purity can be enhanced via chiral resolution or enzymatic kinetic resolution, although these are beyond the scope of the basic synthesis.
- Safety note: The use of diethyl zinc and other reactive reagents necessitates strict inert atmosphere conditions and proper handling protocols.
Q & A
Q. What are the recommended synthetic routes for 4-(Cyclopropylmethoxy)aniline hydrochloride?
A common methodology involves nucleophilic substitution. For example, reacting 4-nitroaniline with cyclopropylmethyl bromide under alkaline conditions to form 4-(cyclopropylmethoxy)nitrobenzene, followed by catalytic hydrogenation or chemical reduction (e.g., using Pd/C and H₂) to yield the aniline derivative. The final hydrochloride salt is obtained by treating the free base with HCl in a solvent like ethanol .
- Key steps :
- Alkaline conditions for ether formation.
- Reduction of nitro to amine.
- Acidification to form the hydrochloride salt.
Q. How can the purity and identity of this compound be verified?
Analytical methods include:
Q. What are the solubility characteristics of this compound?
Based on structurally related compounds (e.g., betaxolol hydrochloride):
- Highly soluble : Water, methanol, ethanol.
- Moderately soluble : Chloroform, acetic acid.
- Poorly soluble : Non-polar solvents (e.g., hexane). Experimental validation is critical due to potential batch-to-batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying environmental conditions?
- Stress testing : Expose the compound to heat (40–80°C), light (UV/visible), and humidity (75% RH) to identify degradation pathways.
- Stability-indicating assays : Use HPLC-MS to detect and quantify degradation products (e.g., hydrolysis of the cyclopropylmethoxy group or oxidation of the aniline moiety) .
- Incompatibility screening : Avoid strong oxidizers and metals (e.g., Fe³⁺) that may catalyze decomposition .
Q. What advanced spectroscopic techniques are recommended for structural elucidation and impurity profiling?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₄ClNO⁺ requires m/z 200.0835).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., cyclopropyl protons at δ 0.5–1.5 ppm).
- X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns in single crystals .
- Impurity profiling : Compare with pharmacopeial standards (e.g., USP/EP reference materials for related aniline derivatives) .
Q. What methodologies are effective in resolving enantiomeric forms of related compounds?
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and polar mobile phases (e.g., hexane/isopropanol).
- Polarimetry : Measure optical rotation (e.g., betaxolol’s S-enantiomer shows specific rotation) .
- Circular dichroism (CD) : Correlate spectral signatures with enantiomeric excess in solution .
Q. How can kinetic and thermodynamic studies be designed to assess reaction pathways in derivative synthesis?
- Kinetic analysis : Monitor reaction progress via in situ FTIR or HPLC to determine rate constants (e.g., for nitro reduction or etherification).
- Thermodynamic profiling : Calculate activation energy (Ea) using Arrhenius plots under varying temperatures (25–60°C).
- Computational modeling : Use DFT calculations to predict transition states and optimize reaction conditions (e.g., solvent effects on cyclopropane ring stability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
